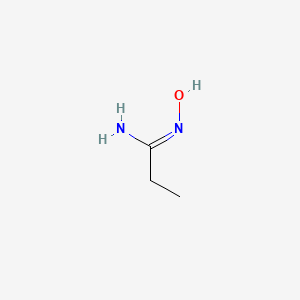

N-Hydroxypropionamidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N'-hydroxypropanimidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8N2O/c1-2-3(4)5-6/h6H,2H2,1H3,(H2,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLZPCFQNZGINRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=NO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C(=N/O)/N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90424857 | |

| Record name | N-Hydroxypropionamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90424857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

88.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29335-36-2 | |

| Record name | N-Hydroxypropionamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90424857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N'-hydroxypropanimidamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

N-Hydroxypropionamidine: A Comprehensive Physicochemical Profile for Advanced Research

For Immediate Release

[CITY, STATE] – December 28, 2025 – In a move to facilitate advanced research and development in medicinal chemistry, a comprehensive technical guide on the physicochemical properties of N-Hydroxypropionamidine has been compiled. This document, tailored for researchers, scientists, and drug development professionals, provides a detailed overview of the compound's key characteristics, supported by available data and standardized experimental protocols.

This compound (IUPAC name: N'-hydroxypropanimidamide), a member of the N-hydroxyamidine class of compounds, holds significant interest in pharmaceutical sciences. These compounds are recognized for their potential as prodrugs for amidines, a class of molecules with diverse biological activities. The N-hydroxy functionality can improve oral bioavailability by reducing the basicity of the otherwise strongly basic amidine group.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented below. It is important to note that while computational predictions offer valuable insights, experimentally determined data is crucial for precise applications.

| Property | Value | Source |

| Molecular Formula | C₃H₈N₂O | PubChem[1] |

| Molecular Weight | 88.11 g/mol | PubChem[1] |

| XLogP3 (Predicted) | -0.1 | PubChem[1] |

| Boiling Point (Predicted) | 132.8 ± 23.0 °C at 760 mmHg | ChemScene[2] |

| Density (Predicted) | 1.12 ± 0.1 g/cm³ | ChemBK[3] |

| pKa (Predicted) | 7.48 ± 0.69 | ChemBK[3] |

| Physical Form | Viscous Liquid (Colorless to off-white) | ChemScene[2] |

| Water Solubility | Slightly soluble in water | ChemBK[3] |

| Hygroscopicity | Hygroscopic | Propionamidoxime Safety Data Sheet[1] |

Experimental Protocols

To aid researchers in verifying and expanding upon the existing data, this guide outlines standardized experimental methodologies for determining key physicochemical parameters.

Melting and Boiling Point Determination

The melting and boiling points are fundamental physical constants that provide an indication of purity.

-

Melting Point: For solid derivatives, the capillary method is standard. A small, dried sample is packed into a capillary tube and heated in a calibrated apparatus. The temperature range from the appearance of the first liquid droplet to complete liquefaction is recorded as the melting point.[4]

-

Boiling Point: Due to the predicted liquid nature of this compound at room temperature, its boiling point can be determined by distillation. The temperature at which the liquid boils and its vapor pressure equals the external pressure is recorded.

Solubility Determination

Aqueous solubility is a critical determinant of a compound's bioavailability. The shake-flask method is a widely accepted protocol.

Experimental Workflow for Solubility Determination

Caption: Workflow for the shake-flask solubility assay.

Partition Coefficient (LogP) Determination

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is crucial for predicting its absorption, distribution, metabolism, and excretion (ADME) properties.

Experimental Workflow for LogP Determination

Caption: Workflow for determining the LogP value.

pKa Determination

The acid dissociation constant (pKa) is essential for understanding the ionization state of a molecule at different physiological pH values. Potentiometric titration or UV-spectrophotometric methods are commonly employed.

Stability and Degradation

The stability of a drug candidate is a critical parameter affecting its shelf-life and efficacy. Forced degradation studies are performed to understand the degradation pathways and to develop stability-indicating analytical methods.

Forced Degradation Conditions:

-

Acidic Hydrolysis: Treatment with dilute hydrochloric acid (e.g., 0.1 M HCl).

-

Basic Hydrolysis: Treatment with dilute sodium hydroxide (e.g., 0.1 M NaOH).

-

Oxidative Degradation: Exposure to hydrogen peroxide (e.g., 3% H₂O₂).

-

Thermal Degradation: Heating the solid or solution.

-

Photodegradation: Exposure to UV and visible light.

A stability-indicating HPLC method should be developed to separate the parent compound from any degradation products formed under these stress conditions.[5]

Logical Flow for Stability Indicating Method Development

Caption: Process for developing a stability-indicating HPLC method.

Biological Context: Prodrug Potential

N-hydroxyamidines, such as this compound, are often investigated as prodrugs of amidines. The N-hydroxy group reduces the basicity of the amidine, which can lead to improved oral absorption. In vivo, the N-hydroxy group can be metabolically reduced to the active amidine.

Prodrug Activation Pathway

Caption: Prodrug concept for this compound.

Synthesis and Characterization

The synthesis of this compound can be achieved through the reaction of propionitrile with hydroxylamine. Characterization of the synthesized compound is typically performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) to confirm its structure, while High-Performance Liquid Chromatography (HPLC) is used to assess its purity.[4][6]

This technical guide serves as a foundational resource for the scientific community. Further experimental validation of the predicted properties is encouraged to build a more complete and accurate profile of this compound, thereby accelerating its potential application in drug discovery and development.

References

- 1. fishersci.com [fishersci.com]

- 2. chemscene.com [chemscene.com]

- 3. chembk.com [chembk.com]

- 4. Design, synthesis and preliminary biological evaluation of N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives as novel histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. saudijournals.com [saudijournals.com]

- 6. Buy Maltotetraitol (EVT-337987) | 66767-99-5 [evitachem.com]

N-Hydroxypropionamidine: A Technical Guide to Synthesis and Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of N-Hydroxypropionamidine (also known as N'-hydroxypropanimidamide). This document details a representative experimental protocol for its synthesis, outlines expected analytical characterization data, and discusses its potential biological significance based on the known activities of the broader amidoxime class of compounds.

Introduction

This compound is a small molecule belonging to the amidoxime class of organic compounds. Amidoximes are characterized by the presence of a hydroxylamino group attached to an imine carbon. These compounds are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. They are often considered as bioisosteres of carboxylic acids and can act as prodrugs for amidines.[1] The amidoxime functional group is a key feature in a variety of biologically active molecules with applications as antituberculotic, antibacterial, and antineoplastic agents.[2][3] Furthermore, certain amidoximes are known to be donors of nitric oxide (NO), a critical signaling molecule in various physiological processes.[1][4]

This guide serves as a foundational resource for researchers interested in the synthesis and study of this compound, providing both theoretical and practical information.

Synthesis of this compound

The most common and direct method for the synthesis of this compound is the reaction of propionitrile with hydroxylamine.[1] The hydroxylamine is typically generated in situ from its hydrochloride salt by the addition of a base.

General Reaction Scheme

Caption: General reaction for the synthesis of this compound.

Experimental Protocol

This protocol is a representative procedure based on established methods for the synthesis of analogous amidoximes.

Materials:

-

Propionitrile

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium carbonate (Na₂CO₃) or Triethylamine (TEA)

-

Ethanol (95% or absolute)

-

Ethyl acetate

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Deionized water

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine propionitrile (1.0 eq), hydroxylamine hydrochloride (1.2 eq), and a base such as sodium carbonate (1.5 eq) or triethylamine (1.5 eq).

-

Solvent Addition: Add ethanol as the solvent. The volume should be sufficient to dissolve the reactants upon heating.

-

Reaction: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to overnight.

-

Work-up:

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the reaction mixture to remove any inorganic salts.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the ethanol.

-

To the resulting residue, add deionized water and extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude this compound.

-

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel.

Characterization of this compound

The structure and purity of the synthesized this compound can be confirmed using various analytical techniques. Below are the expected characterization data.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₃H₈N₂O |

| Molecular Weight | 88.11 g/mol |

| IUPAC Name | N'-hydroxypropanimidamide |

| CAS Number | 29335-36-2 |

| Appearance (Predicted) | White to off-white solid |

Data sourced from PubChem CID 6007839.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The expected proton NMR spectrum would show signals corresponding to the ethyl group and the exchangeable protons of the amino and hydroxyl groups.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~1.1 | Triplet (t) | 3H | -CH₃ |

| ~2.2 | Quartet (q) | 2H | -CH₂- |

| ~5.0 - 6.0 (broad) | Singlet (s) | 2H | -NH₂ |

| ~8.0 - 9.0 (broad) | Singlet (s) | 1H | -OH |

¹³C NMR (Carbon NMR): The expected carbon NMR spectrum would display three distinct signals.

| Chemical Shift (δ, ppm) | Assignment |

| ~10-15 | -CH₃ |

| ~20-25 | -CH₂- |

| ~150-160 | C=N |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in this compound.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Broad | O-H and N-H stretching |

| 2980 - 2850 | Medium | C-H stretching (aliphatic) |

| ~1660 | Strong | C=N stretching |

| ~1460 | Medium | C-H bending |

| ~930 | Medium | N-O stretching |

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound.

| Ionization Mode | Expected m/z | Assignment |

| ESI+ | 89.0710 | [M+H]⁺ |

| ESI+ | 111.0529 | [M+Na]⁺ |

Exact mass for C₃H₈N₂O is 88.0637.[5]

Potential Biological Activity and Signaling Pathways

While specific biological activities of this compound are not extensively documented, the broader class of amidoximes exhibits a wide range of pharmacological effects.[2][3] A significant and well-studied activity of many amidoximes is their ability to act as nitric oxide (NO) donors.[1][4]

It is hypothesized that aliphatic amidoximes like this compound can be metabolized by enzymes such as cytochrome P450 (CYP450) to release NO.[1] Nitric oxide is a key signaling molecule that plays a crucial role in various physiological processes, including vasodilation, neurotransmission, and the immune response. One of the primary downstream targets of NO is soluble guanylate cyclase (sGC). The activation of sGC leads to the production of cyclic guanosine monophosphate (cGMP), which in turn activates protein kinase G (PKG) and other downstream effectors, resulting in a cellular response.

Proposed Signaling Pathway

Caption: Proposed metabolic activation and signaling pathway of this compound.

Conclusion

This technical guide provides a foundational understanding of the synthesis and characterization of this compound. The provided experimental protocol, though representative, offers a solid starting point for its laboratory preparation. The expected characterization data will aid in the structural confirmation of the synthesized product. While the specific biological roles of this compound remain to be fully elucidated, its classification as an amidoxime suggests potential as a nitric oxide donor and a pharmacologically active agent. Further research into this molecule is warranted to explore its therapeutic potential.

References

- 1. Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent developments in the chemistry and in the biological applications of amidoximes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. [PDF] Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors | Semantic Scholar [semanticscholar.org]

- 5. This compound | C3H8N2O | CID 6007839 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of Simple Amidoxime Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Amidoxime derivatives, a class of organic compounds characterized by the RC(=NOH)NH2 functional group, have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. These simple yet versatile structures serve as valuable scaffolds in the design and development of novel therapeutic agents. This technical guide provides an in-depth overview of the core biological activities of simple amidoxime derivatives, focusing on their anticancer, antimicrobial, and enzyme inhibitory properties. It includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant biological pathways to support further research and drug discovery efforts.

Anticancer Activity

Amidoxime derivatives have demonstrated notable cytotoxic effects against a variety of human cancer cell lines. Their anticancer potential is often attributed to several mechanisms, including the induction of apoptosis and the inhibition of key enzymes involved in cancer progression, such as histone deacetylases (HDACs). Furthermore, some amidoximes can act as prodrugs, releasing cytotoxic agents or nitric oxide (NO) under physiological conditions, which can contribute to their antitumor effects.

Quantitative Anticancer Activity Data

The following table summarizes the 50% inhibitory concentration (IC50) values of representative amidoxime derivatives against various cancer cell lines. This data provides a comparative view of their cytotoxic potency.

| Compound/Derivative | Cell Line | IC50 (µM) | Reference |

| Quinoline Amidoxime 18 | A549 (Lung) | 6.52 | [1] |

| Quinoline Amidoxime 20 | HeLa (Cervical) | 7.15 | [1] |

| Quinoline Amidoxime 20 | SW620 (Colorectal) | 7.24 | [1] |

| Amide-based TMP derivative 6a | HepG2 (Liver) | 0.65 | [2] |

| Amide-based TMP derivative 6b | HepG2 (Liver) | 0.92 | [2] |

| Curcumin-loaded Cur/ALG-GANPs | HepG2 (Liver) | 9.64 | [3] |

| Curcumin-loaded Cur/ALG-GANPs | A549 (Lung) | 16.84 | [3] |

| Cisplatin (Reference) | HeLa (Cervical) | - | [4] |

| Cisplatin (Reference) | HepG2 (Liver) | - | [4] |

| Cisplatin (Reference) | HT-29 (Colorectal) | 6.3 | [4] |

Antimicrobial Activity

Simple amidoxime derivatives have shown promising activity against a range of pathogenic microorganisms, including both bacteria and fungi. Their mechanism of action can involve the in vivo reduction to the corresponding amidines, which are known to possess antimicrobial properties.

Quantitative Antimicrobial Activity Data

The minimum inhibitory concentration (MIC) is a key indicator of an antimicrobial agent's efficacy. The tables below present the MIC values of various amidoxime derivatives against selected bacterial and fungal strains.

Table 2: Antibacterial Activity of Amidoxime Derivatives

| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

| Amidoxime Derivative 7 | E. coli (K12, R2, R3, R4) | >1000 | [5] |

| Amidoxime Derivative 21 | E. coli (K12, R2, R3, R4) | >1000 | [5] |

| Benzamidoxime 4 | E. coli R3 | ~250 | [5] |

| Benzamidoxime 5 | E. coli R3 | ~250 | [5] |

| Benzylamide Derivative 12 | E. coli R2 | ~125 | [5] |

| Ciprofloxacin (Reference) | S. aureus | - | [6] |

| Ciprofloxacin (Reference) | E. coli | - | [6] |

Table 3: Antifungal Activity of Amidoxime Derivatives

| Compound/Derivative | Fungal Strain | MIC (µg/mL) | Reference |

| Phenylthiazole Small Molecule 1 | Candida albicans | 0.25 - 2 | [7] |

| Phenylthiazole Small Molecule 1 | Candida auris | 0.25 - 2 | [7] |

| Phenylthiazole Small Molecule 1 | Cryptococcus neoformans | 0.50 | [7] |

| Phenylthiazole Small Molecule 1 | Aspergillus fumigatus | - | [7] |

| Fluconazole (Reference) | Candida albicans | 2 - 16 | [8] |

| Amphotericin B (Reference) | Candida albicans | < 2 | [8] |

Enzyme Inhibition

Amidoxime derivatives have been investigated as inhibitors of various enzymes that are implicated in disease pathogenesis. Notable examples include urease, which is associated with infections by Helicobacter pylori, and acetylcholinesterase (AChE), a key enzyme in the cholinergic nervous system and a target for the treatment of Alzheimer's disease.

Quantitative Enzyme Inhibition Data

The following tables summarize the IC50 values for the inhibition of urease and acetylcholinesterase by different amidoxime and related derivatives.

Table 4: Urease Inhibition by Amidoxime and Related Derivatives

| Compound/Derivative | Enzyme Source | IC50 (µM) | Reference |

| Thiourea (Reference) | Jack bean urease | 27.5 µg/mL | [9] |

| Compound 2a | - | 27.9 µg/mL | [9] |

| Compound 2i | - | 27.1 µg/mL | [9] |

| Compound 2e | - | 29.2 µg/mL | [9] |

| Biscoumarin Derivative | Jack bean urease | 15.01 | |

| Complex 2 | Jack bean urease | 5.5 | [10] |

| Complex 2 | Bacillus pasteurii urease | 6.0 | [10] |

Table 5: Acetylcholinesterase (AChE) Inhibition by Oxime and Related Derivatives

| Compound/Derivative | Enzyme Source | IC50 (M) | Reference |

| K033 (bispyridine oxime) | - | 0.0011 | [11] |

| K101 (bispyridine oxime) | - | 0.0048 | [11] |

| K074 (bispyridine oxime) | - | 0.0043 | [11] |

| Compound 6h | - | 3.65 nM | [12] |

| Rivastigmine (Reference) | - | 0.36 mg/mL | [13] |

| Galanthamine (Reference) | - | - | [14] |

Signaling Pathways and Mechanisms of Action

The biological effects of amidoxime derivatives are mediated through various signaling pathways. A key mechanism for some of their activities is the in vivo release of nitric oxide (NO), a crucial signaling molecule. Additionally, their anticancer effects are often linked to the induction of apoptosis through the intrinsic pathway.

Nitric Oxide Release Pathway

Amidoximes can be oxidized by cytochrome P450 enzymes to release nitric oxide. This process contributes to their vasodilatory and potential anticancer effects.

Intrinsic Apoptosis Pathway

The cytotoxic activity of many anticancer agents, including certain amidoxime derivatives, involves the induction of programmed cell death, or apoptosis. The intrinsic pathway is initiated by intracellular stress and is regulated by the Bcl-2 family of proteins, leading to the activation of caspases.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and validate the findings.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow:

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

-

Compound Treatment: Prepare serial dilutions of the amidoxime derivatives in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, e.g., DMSO) and a blank (medium only).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.

Agar Well Diffusion Assay for Antimicrobial Activity

This method is used to assess the antimicrobial activity of a compound by measuring the zone of inhibition of microbial growth on an agar plate.

Workflow:

Protocol:

-

Media Preparation: Prepare Mueller-Hinton agar plates.

-

Inoculum Preparation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard).

-

Inoculation: Evenly spread the microbial inoculum over the surface of the agar plates using a sterile cotton swab.

-

Well Creation: Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer.

-

Compound Application: Add a defined volume (e.g., 50-100 µL) of different concentrations of the amidoxime derivative solutions into the wells. Include a positive control (standard antibiotic) and a negative control (solvent).

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth is inhibited.

-

MIC Determination: The minimum inhibitory concentration (MIC) is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Urease Inhibition Assay (Berthelot Method)

This assay measures the inhibition of urease activity by quantifying the amount of ammonia produced from the hydrolysis of urea. The ammonia is detected colorimetrically using the Berthelot reaction.

Protocol:

-

Reagent Preparation:

-

Urease solution (from Jack bean) in phosphate buffer (pH 7.0).

-

Urea solution (substrate).

-

Phenol reagent (Phenol and sodium nitroprusside).

-

Alkali reagent (Sodium hypochlorite and sodium hydroxide).

-

Standard inhibitor (e.g., Thiourea).

-

-

Assay Procedure (in a 96-well plate):

-

To each well, add 25 µL of the test compound (amidoxime derivative) solution at various concentrations.

-

Add 25 µL of urease solution to each well and incubate for 15 minutes at 30°C.

-

Initiate the reaction by adding 50 µL of urea solution. Incubate for 30 minutes at 30°C.

-

Add 50 µL of phenol reagent and 50 µL of alkali reagent to each well.

-

Incubate for 10 minutes at room temperature for color development.

-

-

Absorbance Measurement: Measure the absorbance at 630 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of urease inhibition compared to the control (without inhibitor). The IC50 value is determined from the dose-response curve.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay measures AChE activity by detecting the product of the enzymatic reaction, thiocholine, which reacts with Ellman's reagent (DTNB) to produce a yellow-colored compound.

Protocol:

-

Reagent Preparation:

-

AChE solution (from electric eel) in phosphate buffer (pH 8.0).

-

Acetylthiocholine iodide (ATCI) solution (substrate).

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) solution.

-

Standard inhibitor (e.g., Galanthamine).

-

-

Assay Procedure (in a 96-well plate):

-

To each well, add 140 µL of phosphate buffer, 20 µL of DTNB solution, and 20 µL of the test compound (amidoxime derivative) solution at various concentrations.

-

Add 10 µL of AChE solution and incubate for 15 minutes at 25°C.

-

Initiate the reaction by adding 10 µL of ATCI solution.

-

-

Absorbance Measurement: Measure the absorbance at 412 nm at regular intervals for a set period (e.g., 5 minutes) using a microplate reader in kinetic mode.

-

Data Analysis: Calculate the rate of reaction (change in absorbance per minute). The percentage of AChE inhibition is determined by comparing the reaction rates in the presence and absence of the inhibitor. The IC50 value is calculated from the dose-response curve.

Conclusion

Simple amidoxime derivatives represent a promising class of compounds with diverse and potent biological activities. Their demonstrated efficacy in anticancer, antimicrobial, and enzyme inhibition studies highlights their potential as lead structures for the development of new therapeutic agents. This technical guide provides a comprehensive resource for researchers in the field, offering a consolidated view of quantitative activity data, detailed and replicable experimental protocols, and visualizations of key signaling pathways. Further investigation into the structure-activity relationships and mechanisms of action of these compounds will be crucial for optimizing their therapeutic potential and advancing them through the drug development pipeline.

References

- 1. Apoptotic Pathway as the Therapeutic Target for Anticancer Traditional Chinese Medicines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis and Cytotoxic Activity Evaluation of Newly Synthesized Amides-Based TMP Moiety as Potential Anticancer Agents over HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. The Synthesis and Evaluation of Amidoximes as Cytotoxic Agents on Model Bacterial E. coli Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. mmsl.cz [mmsl.cz]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

N-Hydroxypropionamidine: A Versatile Precursor in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

N-Hydroxypropionamidine, also known as N'-hydroxypropanimidamide, is a valuable and versatile precursor in organic synthesis. Its unique chemical structure, featuring both a nucleophilic amidine moiety and a hydroxylamine group, allows for its participation in a wide array of chemical transformations. This makes it a crucial building block in the synthesis of diverse heterocyclic compounds, which are of significant interest in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on detailed experimental protocols and its utility as a synthetic precursor.

Physicochemical and Safety Information

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| CAS Number | 29335-36-2 | [1] |

| Molecular Formula | C₃H₈N₂O | [1] |

| Molecular Weight | 88.11 g/mol | [1] |

| Appearance | White solid | [2] |

| IUPAC Name | N'-hydroxypropanimidamide | [1] |

Safety Information: this compound is classified as a skin and eye irritant. Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.[1]

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the reaction of propionitrile with hydroxylamine. This reaction is typically carried out using hydroxylamine hydrochloride in the presence of a base to generate the free hydroxylamine in situ.

Experimental Protocol: Synthesis of N'-hydroxypropanimidamide

This protocol is adapted from established procedures for the synthesis of aliphatic amidoximes.[3]

Materials:

-

Propionitrile

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Triethylamine (Et₃N) or Sodium Carbonate (Na₂CO₃)

-

Ethanol or Water

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add hydroxylamine hydrochloride (1.2 equivalents).

-

Add ethanol or water as the solvent.

-

To this solution, add propionitrile (1.0 equivalent).

-

Slowly add triethylamine (1.6 equivalents) or sodium carbonate (1.5 equivalents) to the stirring mixture at room temperature.

-

The reaction mixture is then stirred at room temperature or heated to reflux for 1-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, the solvent is removed under reduced pressure.

-

The residue is partitioned between water and ethyl acetate. The aqueous layer is extracted three times with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

The solvent is evaporated under reduced pressure to yield the crude this compound.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

Optimization of Synthesis Conditions

The yield of this compound can be significantly influenced by the choice of base, solvent, and reaction temperature. The following table summarizes trends observed in the synthesis of analogous amidoximes, which can be applied to optimize the synthesis of this compound.[3]

| Entry | Base (equivalents) | Solvent | Temperature | Time (h) | Amidoxime Yield (%) | Amide Byproduct Yield (%) |

| 1 | Na₂CO₃ (1.5) | Ethanol/H₂O | Reflux | 12 | ~75 | ~15 |

| 2 | NaOH (1.5) | Ethanol/H₂O | Reflux | 12 | ~20 | ~60 |

| 3 | Et₃N (1.2) | H₂O | Room Temp. | 6 | ~73 | ~12 |

| 4 | Et₃N (1.6) | H₂O | Room Temp. | 6 | ~81 | < 1 |

Note: Yields are illustrative and based on trends for similar reactions. Optimal conditions for propionitrile may vary.

Characterization of this compound

The structure and purity of the synthesized this compound should be confirmed by spectroscopic methods.

¹H NMR (DMSO-d₆, 400 MHz): The expected signals would include a triplet for the methyl protons (CH₃), a quartet for the methylene protons (CH₂), and broad singlets for the NH₂ and OH protons.

¹³C NMR (DMSO-d₆, 100 MHz): The expected signals would include peaks for the methyl carbon, the methylene carbon, and the amidoxime carbon (C=NOH).

This compound as a Precursor in Heterocyclic Synthesis

This compound is a valuable synthon for the construction of various five-membered nitrogen- and oxygen-containing heterocycles, most notably 1,2,4-oxadiazoles. These heterocycles are prevalent in many biologically active compounds and are considered important pharmacophores in drug discovery.

Synthesis of 3-Ethyl-5-substituted-1,2,4-oxadiazoles

1,2,4-Oxadiazoles are readily synthesized by the cyclocondensation of an N-hydroxyamidine with a carboxylic acid derivative, such as an acyl chloride or an anhydride.

Caption: Synthetic pathway to this compound.

Experimental Protocol: Synthesis of 3-Ethyl-5-phenyl-1,2,4-oxadiazole

This protocol is a representative example of the use of this compound as a precursor for 1,2,4-oxadiazoles.

Materials:

-

This compound

-

Benzoyl chloride

-

Pyridine or Triethylamine

-

Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 equivalent) in anhydrous DCM or THF.

-

Add pyridine or triethylamine (1.1 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add benzoyl chloride (1.05 equivalents) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 4-12 hours, monitoring the reaction by TLC.

-

Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford the desired 3-ethyl-5-phenyl-1,2,4-oxadiazole.

Logical Relationship in Heterocycle Synthesis

The transformation of this compound into a 1,2,4-oxadiazole involves an initial O-acylation followed by a cyclodehydration reaction.

Caption: Conversion of this compound to a 1,2,4-oxadiazole.

Applications in Drug Development

The utility of this compound as a precursor extends significantly into the realm of drug development. The resulting 1,2,4-oxadiazole core is a bioisostere for amide and ester functionalities, offering improved metabolic stability and pharmacokinetic properties in drug candidates. Furthermore, N-hydroxyamidines themselves can act as prodrugs for amidine-containing drugs. The in vivo reduction of the N-hydroxy group to the corresponding amidine can be a strategic approach to improve the bioavailability and delivery of the active pharmaceutical ingredient.

Conclusion

This compound is a readily accessible and highly versatile precursor for the synthesis of valuable heterocyclic compounds. The straightforward and high-yielding synthesis from propionitrile and hydroxylamine, coupled with its reactivity towards cyclization reactions, makes it an important tool for organic and medicinal chemists. The detailed protocols and data presented in this guide are intended to facilitate its application in research and development, particularly in the pursuit of novel therapeutic agents.

References

An In-depth Technical Guide to the Tautomerism of N-Hydroxypropionamidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive investigation into the tautomeric properties of N-Hydroxypropionamidine, a member of the N-hydroxy amidine class of compounds. Tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, is a critical consideration in drug discovery and development, influencing a molecule's physicochemical properties, biological activity, and pharmacokinetic profile. This document summarizes theoretical and experimental approaches to understanding the tautomeric landscape of this compound, offering detailed methodologies and data presented for comparative analysis.

Introduction to Tautomerism in N-Hydroxy Amidines

N-Hydroxy amidines, including this compound, primarily exhibit a prototropic tautomerism between two forms: the amide oxime tautomer and the imino hydroxylamine tautomer. This equilibrium involves the migration of a proton between the nitrogen and oxygen atoms of the N-hydroxyamidine functional group.

Theoretical studies, predominantly employing Density Functional Theory (DFT), have consistently indicated that for the general class of N-hydroxy amidines, the amide oxime form is the more thermodynamically stable tautomer.[1][2] The stability of the amide oxime can be attributed to the resonance stabilization of the amide-like structure.

Quantitative Tautomeric Data

While specific experimental quantitative data for this compound is not extensively available in the public domain, theoretical calculations for the broader class of N-hydroxy amidines provide valuable insights into the energetic landscape of its tautomerism. The following tables summarize these calculated values, which are expected to be representative of this compound.

Table 1: Calculated Thermodynamic and Kinetic Data for N-Hydroxy Amidine Tautomerism

| Parameter | Value (kcal/mol) | Significance |

| Energy Difference (ΔE) | 4 - 10 | The amide oxime tautomer is more stable than the imino hydroxylamine tautomer by this energy range.[1][2] |

| Uncatalyzed Activation Barrier | 33 - 71 | The high energy barrier for direct proton transfer makes uncatalyzed interconversion at room temperature kinetically unfavorable.[1][2] |

| Water-Assisted Activation Barrier | 9 - 20 | The presence of water or other protic solvents significantly lowers the activation energy, facilitating tautomeric interconversion.[1][2] |

Tautomeric Equilibrium and Interconversion

The tautomeric equilibrium of this compound can be represented as a dynamic process. The interconversion between the amide oxime and imino hydroxylamine forms is slow in the absence of a catalyst but can be facilitated by the presence of protic solvents like water, which act as a proton shuttle.

Caption: Tautomeric equilibrium of this compound.

Experimental Protocols for Tautomer Investigation

The characterization of the tautomeric equilibrium of this compound requires a combination of spectroscopic and computational methods. Below are detailed protocols for key experimental techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for identifying and quantifying tautomers in solution. Distinct chemical shifts for the protons and carbons in each tautomeric form allow for their differentiation.

Protocol:

-

Sample Preparation: Dissolve a precisely weighed sample of this compound in various deuterated solvents (e.g., DMSO-d₆, CDCl₃, D₂O) to assess solvent effects on the tautomeric equilibrium. Concentrations should typically be in the range of 5-10 mg/mL.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

-

Data Acquisition:

-

Acquire ¹H NMR spectra to observe the chemical shifts of the exchangeable protons (OH and NH).

-

Acquire ¹³C NMR spectra to identify the distinct chemical environments of the carbon atoms in each tautomer. The carbon of the C=NOH or C-N(OH) group will be particularly informative.

-

Consider ¹⁵N NMR, if feasible, as the nitrogen chemical shifts are highly sensitive to the tautomeric state.

-

-

Data Analysis:

-

Integrate the signals corresponding to each tautomer in the ¹H NMR spectrum to determine their relative populations and calculate the equilibrium constant (K_t).

-

Compare the observed chemical shifts with those predicted by DFT calculations for each tautomer to aid in spectral assignment.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can be used to study tautomerism if the two tautomers have distinct electronic absorption spectra. The position of the maximum absorbance (λ_max) can be sensitive to the tautomeric form.

Protocol:

-

Sample Preparation: Prepare dilute solutions of this compound (e.g., 10⁻⁴ to 10⁻⁵ M) in a range of solvents with varying polarities (e.g., hexane, ethanol, water).

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition: Record the absorption spectrum over a relevant wavelength range (e.g., 200-400 nm).

-

Data Analysis:

-

Analyze the spectra for the presence of multiple absorption bands or shifts in λ_max as a function of solvent polarity.

-

Deconvolution of overlapping spectra can be performed to estimate the relative concentrations of the tautomers.

-

Computational Chemistry

Density Functional Theory (DFT) calculations are essential for predicting the relative stabilities, geometric parameters, and spectroscopic properties of the tautomers.

Protocol:

-

Software: Utilize a quantum chemistry software package such as Gaussian, ORCA, or Spartan.

-

Methodology:

-

Perform geometry optimizations of both the amide oxime and imino hydroxylamine tautomers of this compound. A suitable level of theory, such as B3LYP with a 6-311++G(d,p) basis set, is recommended.[1][2]

-

Calculate the vibrational frequencies to confirm that the optimized structures are true minima on the potential energy surface.

-

Calculate the relative electronic energies (with zero-point vibrational energy correction) to determine the most stable tautomer.

-

Simulate NMR chemical shifts (using the GIAO method) and UV-Vis spectra (using TD-DFT) for comparison with experimental data.

-

Map the potential energy surface for the proton transfer reaction to locate the transition state and calculate the activation energy barrier.

-

Experimental Workflow for Tautomer Analysis

A systematic workflow is crucial for a thorough investigation of this compound tautomerism.

Caption: Workflow for investigating this compound tautomerism.

Implications for Drug Development

The tautomeric state of this compound has significant implications for its development as a therapeutic agent.

-

Receptor Binding: Different tautomers will present distinct three-dimensional shapes and hydrogen bonding patterns, leading to different binding affinities for a biological target.

-

Physicochemical Properties: Tautomerism affects properties such as pKa, lipophilicity (logP), and solubility, which in turn influence absorption, distribution, metabolism, and excretion (ADME).

-

Prodrug Strategy: N-hydroxy amidines can serve as prodrugs for the corresponding amidines.[3] The less basic N-hydroxy form may have improved oral bioavailability and, once absorbed, can be reduced in vivo to the active amidine. Understanding the tautomeric equilibrium is crucial for designing effective prodrugs with predictable conversion rates.

Conclusion

The tautomerism of this compound is a key chemical feature that dictates its properties and potential as a pharmaceutical agent. While the amide oxime tautomer is predicted to be the more stable form, the tautomeric equilibrium is influenced by the solvent environment. A combined approach of high-level computational modeling and rigorous experimental characterization using techniques such as NMR and UV-Vis spectroscopy is essential for a complete understanding of this phenomenon. The insights gained from such studies are invaluable for the rational design of N-hydroxy amidine-based drugs with optimized efficacy and pharmacokinetic profiles.

References

N-Hydroxypropionamidine: An In-depth Technical Guide on the Core Mechanism of Action in Biological Systems

Disclaimer: Information on the specific biological mechanism of action for N-Hydroxypropionamidine is not available in the current scientific literature. This guide provides a detailed overview of the established mechanisms of action for the broader class of compounds containing the hydroxyamidine functional group . The information presented herein is based on studies of various hydroxyamidine derivatives and may not be directly applicable to this compound itself.

Executive Summary

The hydroxyamidine functional group is a versatile pharmacophore that imparts two primary, distinct mechanisms of action in biological systems. Firstly, N-hydroxyamidines (also known as amidoximes) can function as prodrugs for more basic amidine-containing compounds, a strategy employed to enhance oral bioavailability. Following administration, these prodrugs are metabolically converted to their active amidine form. Secondly, the hydroxyamidine moiety itself can act as a potent inhibitor of specific enzymes, most notably Indoleamine 2,3-dioxygenase 1 (IDO1), a critical target in cancer immunotherapy. This guide will delve into these two core mechanisms, presenting the available quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways.

Section 1: N-Hydroxyamidines as Prodrugs

A primary pharmacological role of the N-hydroxyamidine group is to serve as a prodrug for a corresponding amidine. Amidine-containing drugs are often potent inhibitors of enzymes like serine proteases, but their strong basicity leads to protonation at physiological pH. This positive charge hinders their absorption from the gastrointestinal tract, resulting in poor oral bioavailability[1][2][3].

The N-hydroxylation of the amidine group reduces its basicity, rendering the molecule less polar and more readily absorbed. Post-absorption, the N-hydroxyamidine is reduced to the active amidine by a well-defined enzymatic system[2][4].

Mechanism of Metabolic Activation

The bioactivation of N-hydroxyamidine prodrugs is primarily a reductive process occurring in the liver and other tissues[2][4]. This conversion is catalyzed by an enzyme system involving cytochrome P450, cytochrome b5, and its associated reductase[2][4].

References

- 1. tandfonline.com [tandfonline.com]

- 2. Reduction of N-hydroxylated compounds: amidoximes (N-hydroxyamidines) as pro-drugs of amidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Analysis of highly potent amidine containing inhibitors of serine proteases and their N-hydroxylated prodrugs (amidoximes) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Unveiled Potential: N-Hydroxypropionamidine as a Bioisosteric Scaffold in Modern Drug Discovery

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Quest for Optimized Molecules

In the landscape of medicinal chemistry, the strategic modification of lead compounds is paramount to achieving desired therapeutic profiles. Bioisosteric replacement, the substitution of one functional group for another with similar physicochemical properties, stands as a cornerstone of this optimization process.[1][2] This strategy allows for the fine-tuning of a molecule's potency, selectivity, pharmacokinetic properties (ADME), and the mitigation of toxicity.[1][2][3] Carboxylic acids, while common pharmacophoric elements, can present challenges such as poor permeability and susceptibility to metabolic inactivation.[4][5] This has spurred the search for effective bioisosteres, with the N-hydroxyamidine functional group emerging as a promising candidate.

N-hydroxyamidines, also known as amidoximes, are characterized by the functional group RC(=NOH)NR'R''.[6] They are recognized for their ability to act as key pharmacophores in enzyme inhibitor design and can serve as prodrugs to enhance the bioavailability of parent amidine drugs.[6][7] This guide explores the bioisosteric potential of a specific member of this class, N-Hydroxypropionamidine, providing a technical overview of its properties, synthesis, and a case study illustrating the utility of the N-hydroxyamidine moiety in a cutting-edge therapeutic area.

Physicochemical Properties: A Comparative Analysis

The rationale for using N-hydroxyamidines as bioisosteres for carboxylic acids lies in their comparable acidity and hydrogen bonding capabilities. The N-OH proton is acidic, allowing it to engage in similar ionic interactions as a carboxylic acid. The table below provides a comparison of the computed properties of this compound and its carboxylic acid counterpart, Propionic Acid.

| Property | This compound | Propionic Acid |

| Molecular Formula | C₃H₈N₂O[8] | C₃H₆O₂ |

| Molar Mass ( g/mol ) | 88.11[8] | 74.08[9] |

| pKa | Estimated ~9-11 | 4.87[9] |

| XLogP3 | -0.1[8] | 0.33 |

| Hydrogen Bond Donors | 2[8] | 1[9] |

| Hydrogen Bond Acceptors | 2[8] | 2[9] |

| Polar Surface Area (Ų) | 58.6[8] | 37.3 |

Note: Properties for this compound are computed values from PubChem. Properties for Propionic Acid are from experimental or referenced sources.

General Synthesis of N-Hydroxyamidines

The synthesis of N-hydroxyamidines is typically a straightforward process involving the reaction of a nitrile with hydroxylamine.[10] This method provides a reliable route to this compound and its derivatives.

Experimental Protocol: Synthesis of this compound

This protocol is a general procedure adapted from established methods for the synthesis of N-hydroxyamidines from nitriles.[11][12]

Materials:

-

Propanenitrile (Propionitrile)

-

Hydroxylamine hydrochloride

-

Sodium bicarbonate (or another suitable base like sodium carbonate or triethylamine)

-

Ethanol

-

Water

-

Dichloromethane (DCM)

-

Magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve hydroxylamine hydrochloride (1.2 equivalents) in a mixture of ethanol and water.

-

Add sodium bicarbonate (1.5 equivalents) to the solution and stir for 20-30 minutes at room temperature to liberate the free hydroxylamine.

-

To this mixture, add propanenitrile (1.0 equivalent).

-

Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

-

Filter the mixture to remove any inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by recrystallization or column chromatography. For example, dissolve the residue in dichloromethane, wash with water, dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the purified this compound.

-

Characterize the final product using techniques such as NMR (¹H, ¹³C) and mass spectrometry to confirm its identity and purity.

Drug Design Workflow: Bioisosteric Replacement Strategy

The process of identifying and validating a bioisosteric replacement is a systematic endeavor within drug discovery. The following diagram illustrates a typical workflow.

References

- 1. drughunter.com [drughunter.com]

- 2. What is the role of bioisosterism in drug design? [synapse.patsnap.com]

- 3. researchgate.net [researchgate.net]

- 4. hyphadiscovery.com [hyphadiscovery.com]

- 5. Bioisoteres for carboxylic acids: From ionized isosteres to novel unionized replacements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Reduction of N-hydroxylated compounds: amidoximes (N-hydroxyamidines) as pro-drugs of amidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound | C3H8N2O | CID 6007839 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

Preliminary Cytotoxicity Screening of N-Hydroxypropionamidine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, specific experimental data on the cytotoxicity of N-Hydroxypropionamidine is not publicly available. This document serves as a comprehensive, illustrative guide based on established methodologies for the preliminary cytotoxicity screening of novel chemical entities. The quantitative data and specific experimental outcomes presented herein are hypothetical and intended to provide a framework for experimental design and data interpretation.

Introduction

The evaluation of a compound's cytotoxic potential is a critical early step in the drug discovery and development pipeline.[1][2] This initial screening provides essential information regarding the concentration-dependent toxicity of a new chemical entity, aiding in the identification of promising therapeutic candidates and the elimination of overly toxic molecules.[1][3] this compound, a small molecule containing a hydroxyamidine functional group, belongs to a class of compounds that has demonstrated a range of biological activities. This guide outlines a comprehensive strategy for the preliminary in vitro cytotoxicity screening of this compound.

The primary objectives of this preliminary screening are:

-

To determine the half-maximal inhibitory concentration (IC50) of this compound across a panel of human cancer cell lines.[2]

-

To assess the compound's selectivity towards cancer cells versus non-cancerous cells.[2]

-

To investigate the primary mechanism of cell death induced by this compound, with a focus on apoptosis.

This document provides detailed experimental protocols for cell viability assays and apoptosis detection, along with templates for data presentation and visualization of experimental workflows and potential signaling pathways.

Data Presentation: Cytotoxicity Profile of this compound

The cytotoxic activity of this compound is quantified by determining its IC50 value, which represents the concentration of the compound required to inhibit cell viability by 50% compared to an untreated control.[1]

Table 1: Hypothetical IC50 Values of this compound in Various Human Cell Lines

| Cell Line | Tissue of Origin | Cell Type | This compound IC50 (µM) | Doxorubicin (Positive Control) IC50 (µM) |

| MCF-7 | Breast | Adenocarcinoma | 25.4 ± 2.1 | 1.8 ± 0.3 |

| A549 | Lung | Carcinoma | 42.1 ± 3.5 | 2.5 ± 0.4 |

| HeLa | Cervix | Adenocarcinoma | 33.8 ± 2.9 | 2.1 ± 0.2 |

| HEK293 | Kidney | Embryonic Kidney | > 100 | 15.7 ± 1.5 |

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Hypothetical Apoptosis Induction by this compound in MCF-7 Cells

| Treatment | Concentration (µM) | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |

| Vehicle Control | - | 3.2 ± 0.5 | 1.5 ± 0.3 |

| This compound | 25 | 28.7 ± 2.3 | 10.4 ± 1.1 |

| This compound | 50 | 45.1 ± 3.8 | 22.6 ± 1.9 |

Data obtained via Annexin V/Propidium Iodide staining and flow cytometry analysis after 48 hours of treatment. Data are presented as mean ± standard deviation.

Experimental Protocols

Cell Culture and Maintenance

-

Cell Lines:

-

MCF-7 (human breast adenocarcinoma)

-

A549 (human lung carcinoma)

-

HeLa (human cervical adenocarcinoma)

-

HEK293 (human embryonic kidney)

-

-

Culture Medium:

-

For MCF-7, A549, and HeLa: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

For HEK293: Eagle's Minimum Essential Medium (EMEM) with the same supplements.

-

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.[4] Cells are passaged upon reaching 80-90% confluency.

MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[2] Viable cells with active metabolism convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.[2]

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in the appropriate culture medium.

-

Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only wells as a negative control and a known cytotoxic agent (e.g., Doxorubicin) as a positive control.

-

Incubate the plate for 48 hours at 37°C and 5% CO2.

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[2]

-

Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.[2]

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control. IC50 values are determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.[5][6]

-

Annexin V/Propidium Iodide (PI) Assay for Apoptosis

This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[1]

-

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) to label these cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.

-

Procedure:

-

Seed cells in a 6-well plate and treat them with this compound at concentrations around the IC50 value for 48 hours.

-

Harvest the cells (including any floating cells in the medium) by trypsinization and wash them with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.[1]

-

Analyze the stained cells by flow cytometry within one hour.[1]

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

-

Mandatory Visualizations

Experimental Workflow

Caption: General workflow for in vitro cytotoxicity screening.

Simplified Apoptotic Signaling Pathway

Caption: Simplified overview of apoptotic signaling pathways.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Antioxidant activity of diphenylpropionamide derivatives: synthesis, biological evaluation and computational analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. agilent.com [agilent.com]

- 5. IC50 Calculator | AAT Bioquest [aatbio.com]

- 6. researchgate.net [researchgate.net]

N-Hydroxypropionamidine and its Interaction with Metalloenzymes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive technical framework for the investigation of N-Hydroxypropionamidine's interaction with metalloenzymes. It is important to note that at the time of publication, specific quantitative data on the binding affinity and inhibitory activity of this compound against a broad range of metalloenzymes is limited in publicly accessible literature. The quantitative data presented herein for other N-hydroxyamidine derivatives is for illustrative purposes to guide experimental design and data presentation for this compound.

Introduction to this compound and Metalloenzymes

Metalloenzymes are a vast and diverse class of enzymes that contain a metal ion cofactor, which is essential for their catalytic activity. These enzymes play critical roles in a myriad of physiological and pathological processes, making them attractive targets for therapeutic intervention. This compound belongs to the N-hydroxyamidine class of compounds, which are recognized as effective zinc-binding groups. This structural feature suggests their potential as inhibitors of zinc-containing metalloenzymes, such as Matrix Metalloproteinases (MMPs), Histone Deacetylases (HDACs), and Carbonic Anhydrases (CAs). The N-hydroxyamidine moiety is structurally analogous to the well-studied hydroxamic acid group, a known pharmacophore in many clinically approved metalloenzyme inhibitors. Furthermore, N-hydroxyamidines can act as prodrugs, undergoing in vivo reduction to the corresponding amidines, which can offer advantages in terms of bioavailability.

This guide provides a detailed overview of the core methodologies and theoretical considerations for characterizing the interaction between this compound and key metalloenzyme families.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental for its study as a potential metalloenzyme inhibitor.

| Property | Value | Source |

| Molecular Formula | C₃H₈N₂O | --INVALID-LINK-- |

| Molecular Weight | 88.11 g/mol | --INVALID-LINK-- |

| IUPAC Name | N'-hydroxypropanimidamide | --INVALID-LINK-- |

| SMILES | CCC(=NO)N | --INVALID-LINK-- |

| LogP | -0.1 | --INVALID-LINK-- |

| Hydrogen Bond Donors | 2 | --INVALID-LINK-- |

| Hydrogen Bond Acceptors | 2 | --INVALID-LINK-- |

Synthesis of this compound

The following is a general protocol for the synthesis of N-hydroxyamidines from nitriles, which can be adapted for the synthesis of this compound from propionitrile.

Experimental Protocol: Synthesis from Propionitrile and Hydroxylamine

Materials:

-

Propionitrile

-

Hydroxylamine hydrochloride

-

Sodium carbonate

-

Ethanol

-

Water

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve hydroxylamine hydrochloride (1.2 eq) in a mixture of ethanol and water.

-

Add sodium carbonate (0.6 eq) to the solution to generate free hydroxylamine in situ. Stir for 15 minutes.

-

Add propionitrile (1.0 eq) to the reaction mixture.

-

Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

-

The crude product can be further purified by recrystallization or column chromatography.

Interaction with Metalloenzymes: Quantitative Data (Illustrative Examples)

| Compound | Target Enzyme | Assay Type | IC₅₀ (nM) | Kᵢ (nM) | Reference |

| Hydroxyamidine Derivative 1 | Indoleamine 2,3-dioxygenase 1 (IDO1) | Enzymatic Assay | 50 | - | |

| Hydroxyamidine Derivative 2 | Indoleamine 2,3-dioxygenase 1 (IDO1) | Cellular Assay | 120 | - | |

| N¹-hydroxy-N⁴-(4-iodophenyl)butanediamide | MMP-2 | Fluorogenic Substrate Assay | 1000-1500 | - | |

| N¹-hydroxy-N⁴-(4-iodophenyl)butanediamide | MMP-9 | Fluorogenic Substrate Assay | 1000-1500 | - | |

| N¹-hydroxy-N⁴-(4-iodophenyl)butanediamide | MMP-14 | Fluorogenic Substrate Assay | 1000-1500 | - |

Experimental Protocols for Metalloenzyme Inhibition Assays

The following are detailed protocols for assessing the inhibitory activity of this compound against three major classes of zinc-dependent metalloenzymes.

Matrix Metalloproteinase (MMP) Inhibition Assay

This protocol describes a fluorometric assay using a generic FRET-based peptide substrate to determine the inhibitory activity of this compound against a specific MMP, such as MMP-2 or MMP-9.

Materials:

-

Recombinant human MMP enzyme (e.g., MMP-2, MMP-9)

-

MMP Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 1 µM ZnCl₂)

-

Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)

-

This compound (dissolved in DMSO)

-

A known MMP inhibitor as a positive control (e.g., Batimastat)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare serial dilutions of this compound in MMP Assay Buffer. The final DMSO concentration should be kept below 1%.

-

In a 96-well black microplate, add the following to each well:

-

MMP Assay Buffer

-

This compound at various concentrations (or DMSO for control)

-

Diluted recombinant MMP enzyme

-

-

Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the fluorogenic MMP substrate to all wells.

-

Immediately measure the fluorescence intensity in a microplate reader (e.g., Ex/Em = 328/420 nm) in kinetic mode at regular intervals for 30-60 minutes.

-

Calculate the initial reaction rates (V₀) from the linear portion of the fluorescence versus time curves.

-

Determine the percentage of inhibition for each concentration of this compound relative to the DMSO control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Histone Deacetylase (HDAC) Inhibition Assay

This protocol outlines a fluorometric assay to measure the in vitro inhibitory activity of this compound on HDAC enzymes.

Materials:

-

Recombinant human HDAC enzyme (e.g., HDAC1, HDAC6)

-

HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)

-

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

-

Developer solution (e.g., Trypsin in assay buffer)

-

Stop solution (e.g., Trichostatin A)

-

This compound (dissolved in DMSO)

-

A known HDAC inhibitor as a positive control (e.g., SAHA)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare serial dilutions of this compound in HDAC Assay Buffer.

-

In a 96-well black microplate, add the following in order:

-

HDAC Assay Buffer

-

This compound at various concentrations (or DMSO for control)

-

Diluted recombinant HDAC enzyme

-

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.

-

Incubate the plate at 37°C for 30 minutes.

-

Stop the HDAC reaction and initiate signal development by adding the Developer solution containing the stop solution to each well.

-

Incubate the plate at room temperature for 15 minutes, protected from light.

-

Measure the fluorescence using a microplate reader (e.g., Ex/Em = 360/460 nm).

-

Calculate the percentage of inhibition and determine the IC₅₀ value as described for the MMP assay.

Carbonic Anhydrase (CA) Inhibition Assay

This protocol describes a colorimetric assay to screen for and characterize the inhibition of Carbonic Anhydrase by this compound, based on the esterase activity of CA.

Materials:

-

Human Carbonic Anhydrase II (hCA II)

-

Assay Buffer (e.g., 50 mM Tris-SO₄, pH 7.6)

-

p-Nitrophenyl acetate (p-NPA) substrate

-

This compound (dissolved in DMSO)

-

A known CA inhibitor as a positive control (e.g., Acetazolamide)

-

96-well clear, flat-bottom microplate

-

Microplate reader capable of kinetic measurements at 405 nm

Procedure:

-

Prepare serial dilutions of this compound in Assay Buffer.

-

In a 96-well microplate, add the following to each well:

-

Assay Buffer

-

hCA II enzyme solution

-

This compound at various concentrations (or DMSO for control)

-

-

Pre-incubate the plate at room temperature for 10 minutes.

-

Initiate the reaction by adding the p-NPA substrate solution to all wells.

-

Immediately place the plate in a microplate reader and measure the absorbance at 405 nm in kinetic mode at regular intervals for 10-20 minutes.

-

Calculate the initial reaction rates and determine the percentage of inhibition and IC₅₀ value as described previously.

Visualizations: Workflows and Potential Signaling Pathways

The following diagrams, created using the DOT language, illustrate key experimental workflows and a hypothesized signaling pathway for this compound, assuming it acts as an HDAC inhibitor.

Experimental Workflow for Metalloenzyme Inhibition Screening

Caption: General workflow for screening this compound against metalloenzymes.

Hypothesized Signaling Pathway for HDAC Inhibition by this compound

Caption: Hypothesized pathway of HDAC inhibition by this compound.

Logical Relationship of N-Hydroxyamidine as a Zinc-Binding Group

Methodological & Application

Application Note: Synthesis of 1,2,4-Oxadiazoles from N-Hydroxypropionamidine

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 1,2,4-oxadiazole scaffold is a prominent five-membered heterocycle that has garnered significant attention in medicinal chemistry and drug discovery.[1][2] Its value lies in its unique bioisosteric properties, often serving as a metabolically stable replacement for ester and amide functionalities, which are prone to hydrolysis in vivo.[3][4] Compounds incorporating the 1,2,4-oxadiazole ring have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial properties.[2][3][5]

One of the most direct and widely utilized methods for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles involves the condensation of an N-hydroxyamidine (amidoxime) with a carboxylic acid derivative, such as an acyl chloride or anhydride.[1][6] This reaction proceeds through the formation of an O-acylamidoxime intermediate, which subsequently undergoes intramolecular cyclodehydration to yield the desired 1,2,4-oxadiazole ring.[6]

This application note provides a detailed protocol for the synthesis of 3-ethyl-1,2,4-oxadiazole derivatives starting from N-hydroxypropionamidine. It includes a general experimental procedure, a summary of representative reaction data, and graphical workflows to guide researchers in the laboratory.

General Synthetic Pathway

The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles from this compound is a two-step process that is often performed in a single pot. The first step is the O-acylation of the this compound with an acylating agent (e.g., an acyl chloride or anhydride) to form an O-acyl-N-hydroxypropionamidine intermediate. This intermediate is then cyclized, typically under thermal or base-mediated conditions, to afford the final 1,2,4-oxadiazole product.

Caption: General reaction scheme for the synthesis of 1,2,4-oxadiazoles.

Experimental Protocols

This section details a general protocol for the synthesis of a 3-ethyl-5-aryl-1,2,4-oxadiazole from this compound and an aromatic acyl chloride.

Materials and Equipment:

-

This compound

-

Substituted benzoyl chloride

-

Pyridine or Triethylamine (base)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF) (solvent)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser (if heating is required)

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

Standard laboratory glassware and safety equipment

Protocol: One-Pot Synthesis of 3-Ethyl-5-phenyl-1,2,4-oxadiazole

-

Reaction Setup:

-